molecular formula C6H6N2O2 B1321187 5-Methoxypyrimidine-2-carbaldehyde CAS No. 220114-83-0

5-Methoxypyrimidine-2-carbaldehyde

Cat. No.: B1321187
CAS No.: 220114-83-0
M. Wt: 138.12 g/mol
InChI Key: YWCAULDHVOEECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxypyrimidine-2-carbaldehyde is an organic compound with the chemical formula C6H6N2O2. It is a solid with yellow crystals, soluble in organic solvents such as dimethyl sulfoxide and dimethyl formamide at room temperature. This compound is used as an intermediate in chemical synthesis, particularly in the synthesis of drugs, pesticides, and other organic compounds. It also finds applications as a dye intermediate and in the synthesis of photosensitive dyes .

Preparation Methods

The preparation of 5-Methoxypyrimidine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the hydrogenation reaction of p-methoxyacetamide and hydrogen cyanide under acidic conditions. The specific steps include:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Methoxypyrimidine-2-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methoxypyrimidine-2-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: The compound is used in the production of dyes and photosensitive materials

Mechanism of Action

The mechanism of action of 5-Methoxypyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Methoxypyrimidine-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

5-methoxypyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-5-2-7-6(4-9)8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCAULDHVOEECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610225
Record name 5-Methoxypyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220114-83-0
Record name 5-Methoxypyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.